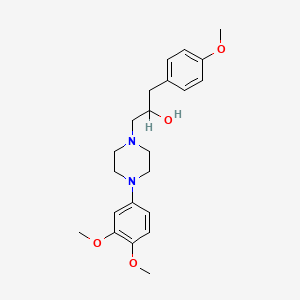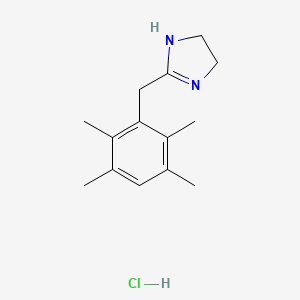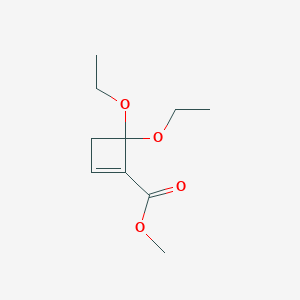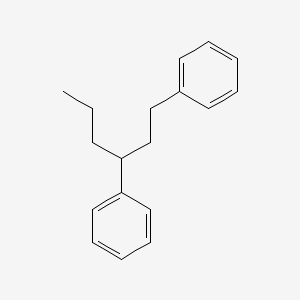
O-Cyclopent-2-en-1-ylhydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Cyclopent-2-en-1-ylhydroxylamine is a chemical compound with the molecular formula C5H9NO. It is a hydroxylamine derivative, characterized by the presence of a cyclopentene ring attached to a hydroxylamine group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Cyclopent-2-en-1-ylhydroxylamine typically involves the reaction of cyclopent-2-en-1-ol with hydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
Cyclopent-2-en-1-ol+Hydroxylamine→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
O-Cyclopent-2-en-1-ylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamine derivatives.
科学的研究の応用
O-Cyclopent-2-en-1-ylhydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of O-Cyclopent-2-en-1-ylhydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules. The compound may also undergo redox reactions, influencing cellular redox states and signaling pathways.
類似化合物との比較
Similar Compounds
Cyclopent-2-en-1-ylamine: Similar structure but lacks the hydroxylamine group.
Cyclopent-2-en-1-ol: Precursor in the synthesis of O-Cyclopent-2-en-1-ylhydroxylamine.
Hydroxylamine: Basic structure without the cyclopentene ring.
Uniqueness
This compound is unique due to the presence of both a cyclopentene ring and a hydroxylamine group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
76029-45-3 |
|---|---|
分子式 |
C5H9NO |
分子量 |
99.13 g/mol |
IUPAC名 |
O-cyclopent-2-en-1-ylhydroxylamine |
InChI |
InChI=1S/C5H9NO/c6-7-5-3-1-2-4-5/h1,3,5H,2,4,6H2 |
InChIキー |
PXRMSCGNMHFTDO-UHFFFAOYSA-N |
正規SMILES |
C1CC(C=C1)ON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


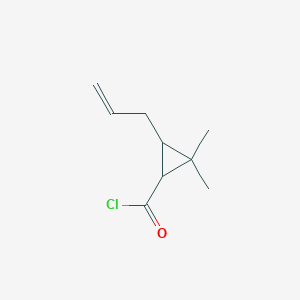
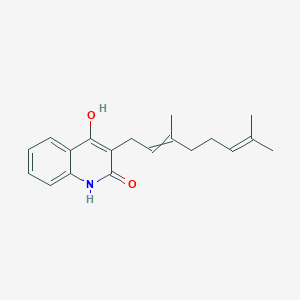

![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
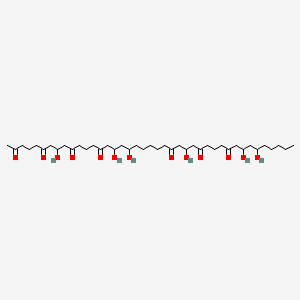
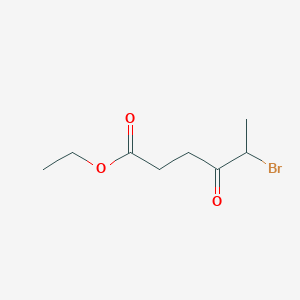
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
